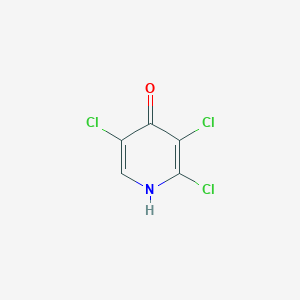

吡氯草

描述

Pyriclor is a useful research compound. Its molecular formula is C5H2Cl3NO and its molecular weight is 198.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyriclor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyriclor including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

玉米田除草

- 吡氯草施用于土壤表面或掺入土壤中,不会对烟草(Nicotiana tabacum L.)造成明显伤害,施用量为 2.24 kg/ha 或更低。 它对花生(Arachis hypogaea L.)的影响也很小,但马铃薯(Solanum tuberosum L.)表现出轻微的伤害 .

烟草田大狗尾草的选择性控制

- 田间试验表明,在烟草移栽前或移栽后作为追肥施用,吡氯草的施用量为0.21 kg/ha 和 0.63 kg/ha,可以有效地控制大狗尾草(Digitaria sanguinalis L. Scop.)。 重要的是,这种控制不会显着降低烟草产量或造成永久性作物伤害 .

光合作用抑制

- 吡氯草影响光合作用过程中形成同化力(腺苷三磷酸,ATP,和还原型烟酰胺腺嘌呤二核苷酸磷酸,NADHP2)的光化学反应。 使用分离的菠菜(Spinacia oleracea)进行的研究已经探索了它对这些过程的影响 .

对狗牙根的控制

- 吡氯草已被研究用于控制狗牙根(Elymus repens)。 虽然这里没有提供具体细节,但这种应用突出了它在管理有问题的禾本科杂草方面的潜力 .

对田间烟草的影响

- 研究已经考察了吡氯草对烟草(Nicotiana tabacum)的影响。 同样,此来源中没有提供更多细节,但它强调了除草剂在烟草种植中的相关性 .

化学和生物学特性

- 早期的研究探索了吡氯草的化学和生物学特性。 虽然与应用没有直接关系,但了解它的性质可以为它在各种情况下的使用提供参考 .

作用机制

Target of Action

Pyriclor, also known as 2,3,5-trichloro-4-pyridinol, primarily targets the photosynthetic apparatus in plants . It specifically interacts with the oxygen-evolving system and/or Pigment System 2, which are crucial components of the photosynthetic process .

Mode of Action

Pyriclor inhibits normal carotenogenesis, the process of carotenoid production, in plants . Carotenoids are essential pigments that protect chlorophyll from photodestruction . Pyriclor’s interaction with its targets leads to a significant reduction in the synthesis of these protective pigments .

Biochemical Pathways

The inhibition of carotenoid synthesis by Pyriclor affects the photosynthetic pathway . This disruption leads to the accumulation of carotenoid precursors in the plants . The lack of carotenoids results in the photodestruction of chlorophyll and chloroplast disruption .

Result of Action

The primary result of Pyriclor’s action is the photodestruction of chlorophyll and disruption of chloroplasts due to the inhibition of carotenoid synthesis . This leads to a decrease in photosynthetic activity, which can ultimately cause plant death .

Action Environment

The efficacy and stability of Pyriclor’s action can be influenced by environmental factors such as light intensity . For instance, chlorophyll in plants treated with Pyriclor was found to be unstable and partially destroyed by illumination at high light intensities . This suggests that the environment in which Pyriclor is applied can significantly impact its effectiveness.

生化分析

Biochemical Properties

Pyriclor plays a significant role in biochemical reactions. It has been found to inhibit some photochemical reactions that bring about the formation of assimilatory power, including the generation of adenosine-5′-triphosphate (ATP) and reduced nicotinamide-adenine dinucleotide phosphate (NADHP 2) . The nature of these interactions involves the inhibition of these processes at a rather high level of Pyriclor .

Cellular Effects

Pyriclor has been observed to have profound effects on various types of cells and cellular processes. For instance, treatment of tobacco with Pyriclor leads to progressive disruption of chloroplast ultrastructure . This includes the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . These changes influence cell function significantly, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pyriclor’s action involves its interaction with biomolecules and its effect on gene expression. Evidence suggests that the locus of attack is the oxygen-evolving system and/or Pigment System 2 of the photosynthetic apparatus . This indicates that Pyriclor exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pyriclor change over time in laboratory settings. Initial changes include the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . More advanced changes include the complete disappearance of starch, further swelling and disorganization of the fret membrane system, followed by swelling and disruption of the membranes of the granal discs and rupture of the chloroplast envelope .

Metabolic Pathways

It is known that Pyriclor inhibits some photochemical reactions, which could potentially impact various metabolic pathways .

Subcellular Localization

It has been observed to cause disruption in chloroplasts, suggesting that it may localize to these organelles

属性

IUPAC Name |

2,3,5-trichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVIFVALDYTCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042354 | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970-40-7 | |

| Record name | Pyriclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriclor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRICLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

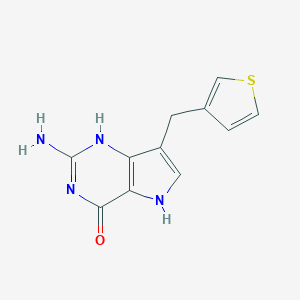

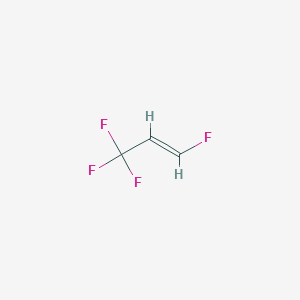

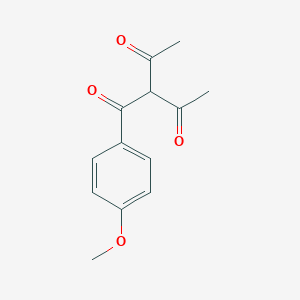

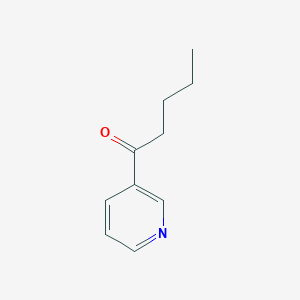

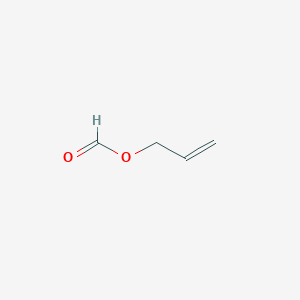

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)